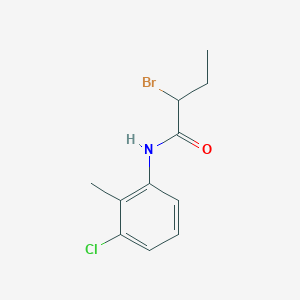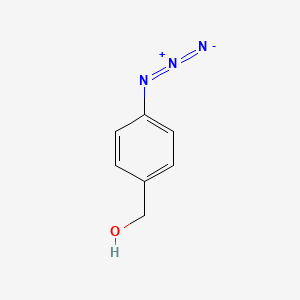
(4-アジドフェニル)メタノール
概要
説明
(4-Azidophenyl)methanol is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a methanol group
科学的研究の応用
(4-Azidophenyl)methanol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules through click chemistry and other reactions.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in materials science for the development of novel polymers and surface modifications.
作用機序
Target of Action
The primary target of (4-Azidophenyl)methanol is thiols in peptoid synthesis . The compound acts as a protecting group for these thiols, preventing unwanted reactions during the synthesis process .
Mode of Action
(4-Azidophenyl)methanol interacts with its targets through a process known as Staudinger reduction . This reaction allows the compound to be cleaved under mild conditions, releasing the protected thiols for further reactions . Additionally, the compound can be functionalized via copper-catalyzed cycloaddition reactions .
Biochemical Pathways
The primary biochemical pathway affected by (4-Azidophenyl)methanol is the synthesis of peptoids . By acting as a protecting group for thiols, the compound ensures the correct formation of peptoids. The Staudinger reduction and copper-catalyzed cycloaddition reactions are key steps in this pathway .
Result of Action
The action of (4-Azidophenyl)methanol results in the successful synthesis of peptoids . By protecting thiols and allowing for their controlled release, the compound ensures the correct formation of these complex molecules .
Action Environment
The efficacy and stability of (4-Azidophenyl)methanol can be influenced by various environmental factors. For instance, the presence of tert-butyl nitrite and p-toluenesulfonic acid is necessary for the synthesis of the compound . Additionally, the compound’s reactions, including the Staudinger reduction and copper-catalyzed cycloaddition, require specific conditions to proceed .
準備方法
Synthetic Routes and Reaction Conditions: (4-Azidophenyl)methanol can be synthesized through the diazotization of 4-aminobenzyl alcohol followed by azidation. The process involves the following steps:
Diazotization: 4-aminobenzyl alcohol is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to yield (4-Azidophenyl)methanol.
Industrial Production Methods: While specific industrial production methods for (4-Azidophenyl)methanol are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
化学反応の分析
Types of Reactions: (4-Azidophenyl)methanol undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Reduction: 4-aminophenylmethanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Cycloaddition: Triazole derivatives
類似化合物との比較
- (4-Azidophenyl)acetic acid
- (4-Azidophenyl)ethanol
- (4-Azidophenyl)amine
Comparison: (4-Azidophenyl)methanol is unique due to the presence of both an azide group and a hydroxyl group on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group. For example, (4-Azidophenyl)amine primarily undergoes reactions involving the amine group, while (4-Azidophenyl)methanol can participate in reactions involving both the azide and hydroxyl groups .
特性
IUPAC Name |
(4-azidophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKVUCLUCOBNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
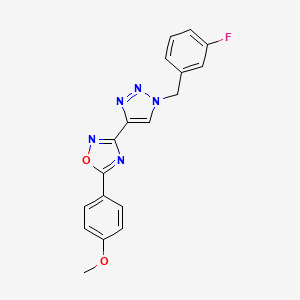
![3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2391279.png)
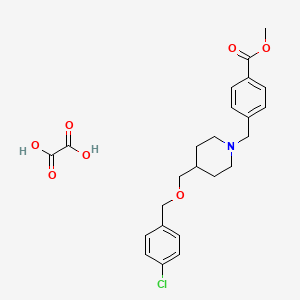
![8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391282.png)
![N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2391284.png)
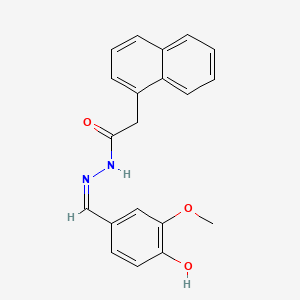
![N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2391286.png)
![3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391289.png)
![(2E)-3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]prop-2-en-1-one](/img/structure/B2391290.png)
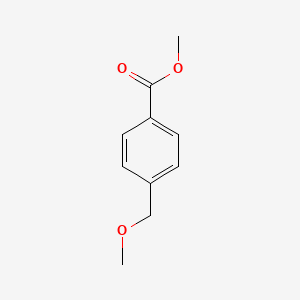
![2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2391292.png)
![1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B2391294.png)
![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2391296.png)
